Chemical structure and properties of N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine
Chemical structure and properties of N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine
This guide serves as an in-depth technical whitepaper on N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine , a critical heterocyclic scaffold in modern medicinal chemistry. It details the compound's structural attributes, synthetic pathways, and its role as a privileged structure in the development of kinase inhibitors and protein-protein interaction modulators.
Classification: Heterocyclic Scaffold / Kinase Inhibitor Core CAS Registry Number: 63893-75-4 (Core Scaffold)[1][2]
Executive Summary
N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine represents a "privileged scaffold" in drug discovery. Structurally, it is a bioisostere of adenine (a purine base), allowing it to interact effectively with ATP-binding pockets of kinases and other nucleotide-binding proteins. The incorporation of the N-cyclopropyl moiety at the 4-position distinguishes this scaffold by enhancing metabolic stability and improving lipophilic contacts within hydrophobic enzymatic pockets compared to simple alkyl amines.
This guide analyzes the molecule from a retrosynthetic and structure-activity relationship (SAR) perspective, focusing on its application in targeting p53-MDM2 interactions and EGFR tyrosine kinases .
Chemical Identity & Physicochemical Properties[4][5][6]
Structural Specifications
The molecule consists of a fused thieno[2,3-d]pyrimidine bicyclic system substituted at the C4 position with a cyclopropylamine group.[3][4]
| Property | Specification |
| IUPAC Name | N-cyclopropylthieno[2,3-d]pyrimidin-4-amine |
| Molecular Formula | C₉H₉N₃S |
| Molecular Weight | 191.25 g/mol |
| CAS Number | 63893-75-4 |
| Core Ring System | Thieno[2,3-d]pyrimidine (Bioisostere of Quinazoline/Purine) |
Computed Properties (In Silico)
These properties determine the "drug-likeness" and membrane permeability of the scaffold.
| Descriptor | Value | Significance |
| LogP (Predicted) | ~2.1 - 2.5 | Optimal lipophilicity for oral bioavailability (Rule of 5 compliant). |
| TPSA | ~50 Ų | Indicates good membrane permeability (Target < 140 Ų). |
| H-Bond Donors | 1 (NH) | Critical for hinge-region binding in kinases. |
| H-Bond Acceptors | 3 (N1, N3, S) | Facilitates water-mediated bridging or direct interaction with residues. |
Synthetic Methodology
The synthesis of N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine typically follows a convergent pathway starting from the Gewald Reaction to form the thiophene core, followed by pyrimidine ring closure and nucleophilic aromatic substitution.
Retrosynthetic Analysis (Graphviz)
Figure 1: Step-wise synthetic pathway from raw materials to the final N-cyclopropyl scaffold.
Detailed Experimental Protocol
Step 1: Synthesis of the Thiophene Core (Gewald Reaction)
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Reagents: Ketone/Aldehyde, Ethyl cyanoacetate, Elemental Sulfur, Morpholine (Catalyst).
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Mechanism: A multi-component condensation that yields 2-amino-3-carboethoxythiophene. This is the foundational step that defines substituents at the 5 and 6 positions (e.g., aryl groups for p53 inhibitors).
Step 2: Pyrimidine Ring Formation
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Reagents: Formamide (excess).
-
Conditions: Reflux at 180-200°C.
-
Process: The amino-thiophene reacts with formamide to close the pyrimidine ring, yielding the thienopyrimidin-4-one intermediate.
Step 3: Activation via Chlorination
-
Protocol: The thienopyrimidin-4-one is refluxed with POCl₃.[3][4] The carbonyl oxygen is converted to a leaving group (Cl), activating the C4 position for nucleophilic attack.
-
Safety Note: POCl₃ is highly corrosive and water-reactive. Quench carefully with ice.
Step 4: Nucleophilic Aromatic Substitution (SnAr)
-
Reagents: Cyclopropylamine (1.2 eq), Triethylamine (TEA) or DIPEA (2.0 eq), Isopropanol or Dioxane.
-
Protocol:
-
Dissolve 4-chloro-thieno[2,3-d]pyrimidine in Isopropanol.
-
Add TEA and Cyclopropylamine.
-
Heat to reflux (or 80°C) for 2-4 hours. Monitor via TLC/LCMS.
-
Workup: Evaporate solvent, wash with water, extract with EtOAc.
-
-
Yield: Typically high (>80%) due to the high reactivity of the 4-chloro species and the nucleophilicity of the primary amine.
Medicinal Chemistry & SAR
The N-cyclopropylthieno[2,3-d]pyrimidin-4-amine structure is rarely used as a "naked" core; it serves as a scaffold where the C5 and C6 positions are substituted to achieve target specificity.
Structure-Activity Relationship (SAR) Logic
Figure 2: SAR Map highlighting the functional role of each pharmacophore.
The "Cyclopropyl Advantage"
In medicinal chemistry, replacing a straight-chain alkyl group (methyl/ethyl) with a cyclopropyl group often results in:
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Metabolic Stability: The cyclopropyl C-H bonds are stronger (more s-character) and less prone to CYP450-mediated oxidation than methylene groups in ethyl chains.
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Potency: The cyclopropyl group is rigid and planar, often fitting better into hydrophobic pockets (e.g., the hydrophobic pocket adjacent to the ATP binding site in kinases) without the entropic penalty of flexible chains.
Biological Applications
p53-MDM2 Interaction Inhibitors
One of the most significant applications of this scaffold is in the disruption of the p53-MDM2 complex.
-
Mechanism: MDM2 is a negative regulator of the tumor suppressor p53. Inhibiting this interaction restores p53 function, leading to apoptosis in cancer cells.
-
Key Derivative: 5,6-bis(4-chlorophenyl)-N-cyclopropylthieno[2,3-d]pyrimidin-4-amine (CAS 1437869-90-3).[3][4][5][6]
-
Performance: This derivative mimics the three hydrophobic residues of p53 (Phe19, Trp23, Leu26) that insert into the MDM2 cleft. The thieno-pyrimidine core provides a rigid scaffold to orient the chlorophenyl groups (mimicking amino acid side chains) correctly.
Kinase Inhibition (EGFR / TNIK)
The scaffold acts as an ATP-competitive inhibitor.
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Binding Mode: The N1 and N3 nitrogens, along with the exocyclic NH at C4, form a characteristic "hinge-binding" motif common to adenine-mimetic kinase inhibitors.
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Selectivity: Selectivity is achieved by modifying the C5/C6 positions to access the "gatekeeper" region or the "back pocket" of the kinase.
References
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Design, synthesis and biological evaluation of novel 3,4,5-trisubstituted aminothiophenes as inhibitors of p53–MDM2 interaction. Bioorganic & Medicinal Chemistry, 2013.[4]
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Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry. Bioorganic & Medicinal Chemistry, 2019.
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PubChem Compound Summary: N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine. National Center for Biotechnology Information. [7]
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Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives. European Journal of Medicinal Chemistry.
Sources
- 1. 383146-93-8|N-Cyclohexyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-amine|BLDPharm [bldpharm.com]
- 2. 874781-96-1|4-Homopiperazinothieno[2,3-d]pyrimidine|BLD Pharm [bldpharm.com]
- 3. 5,6-bis(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one - CAS号 1437869-96-9 - 摩熵化学 [molaid.com]
- 4. 5,6-bis(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one - CAS号 1437869-96-9 - 摩熵化学 [molaid.com]
- 5. 5,6-bis(4-chlorophenyl)-N-cyclopropylthieno[2,3-d]pyrimidin-4-amine - CAS号 1437869-90-3 - 摩熵化学 [molaid.com]
- 6. 5,6-bis(4-chlorophenyl)-N-cyclopropylthieno[2,3-d]pyrimidin-4-amine - CAS号 1437869-90-3 - 摩熵化学 [molaid.com]
- 7. Cyclopropyl-2,2,3,3-d4-amine | C3H7N | CID 59816560 - PubChem [pubchem.ncbi.nlm.nih.gov]
